molecular formula C13H14BrFN4OS B10927202 4-Bromo-5-ethyl-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide

4-Bromo-5-ethyl-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide

Cat. No.: B10927202
M. Wt: 373.25 g/mol
InChI Key: CNSXWYGYKPEPOU-OMCISZLKSA-N
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Description

4-Bromo-5-ethyl-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide is a complex organic compound that features a thiophene ring substituted with a bromo and ethyl group, a pyrazole ring with an ethyl and fluoro group, and a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethyl-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the bromo and ethyl substituents through electrophilic aromatic substitution reactions. The pyrazole ring can be synthesized separately and then coupled with the thiophene derivative using a hydrazone formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethyl-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The bromo group on the thiophene ring can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution of the bromo group could produce a thiophene derivative with a different substituent.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that makes it useful for studying enzyme interactions or as a potential drug candidate.

    Medicine: Its structure suggests it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethyl-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, pyrazole derivatives, and carbohydrazides. Examples include:

  • 4-Bromo-5-ethylthiophene-2-carbohydrazide
  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbohydrazide

Properties

Molecular Formula

C13H14BrFN4OS

Molecular Weight

373.25 g/mol

IUPAC Name

4-bromo-5-ethyl-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H14BrFN4OS/c1-3-10-9(14)5-11(21-10)13(20)18-16-6-8-7-17-19(4-2)12(8)15/h5-7H,3-4H2,1-2H3,(H,18,20)/b16-6+

InChI Key

CNSXWYGYKPEPOU-OMCISZLKSA-N

Isomeric SMILES

CCC1=C(C=C(S1)C(=O)N/N=C/C2=C(N(N=C2)CC)F)Br

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NN=CC2=C(N(N=C2)CC)F)Br

Origin of Product

United States

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